molecular formula C17H14F3N5O3 B2778364 3-({5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)-1-[3-(trifluoromethoxy)benzoyl]azetidine CAS No. 2097912-92-8

3-({5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)-1-[3-(trifluoromethoxy)benzoyl]azetidine

Cat. No.: B2778364
CAS No.: 2097912-92-8
M. Wt: 393.326
InChI Key: DJXKVDBNTFUCMU-UHFFFAOYSA-N
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Description

[1,2,4]Triazolo[1,5-a]pyrimidines are a class of compounds that have been studied for their promising photophysical and redox properties . They can be functionalized using a simple, transition metal-free method .


Synthesis Analysis

Mono- and disubstituted [1,2,4]triazolo[1,5-a]pyrimidines can be obtained using substituted ethynylmagnesium bromides via elimination and oxidation pathways of hydrogen nucleophilic substitution .


Molecular Structure Analysis

The molecular structure of [1,2,4]triazolo[1,5-a]pyrimidines can vary depending on the substituents attached to the triazolo[1,5-a]pyrimidine core .


Chemical Reactions Analysis

The chemical reactions involving [1,2,4]triazolo[1,5-a]pyrimidines can be influenced by the type of substituents attached to the triazolo[1,5-a]pyrimidine core .


Physical and Chemical Properties Analysis

[1,2,4]Triazolo[1,5-a]pyrimidines have been shown to have promising photophysical and redox properties .

Scientific Research Applications

Antibacterial and Antitumor Properties

Several studies have shown that derivatives of azetidinylquinolones and triazolopyrimidines exhibit significant antibacterial and potential antitumor activities. For example, azetidinylquinolones have been synthesized and evaluated for their in vitro and in vivo antibacterial efficacy, demonstrating that the stereochemistry of azetidine and oxazine rings plays a crucial role in enhancing activity (J. Frigola et al., 1995). Similarly, compounds derived from triazolopyrimidines have been investigated for their antimicrobial and antitumor properties, showing promise in these areas (M. Said et al., 2004).

Synthesis and Structural Analysis

The synthesis and structural analysis of compounds containing the triazolopyrimidine ring have been a focus of several studies. For instance, a novel derivative of pyrimidine featuring a triazolopyrimidine ring was synthesized and characterized through X-ray diffraction and spectroscopic techniques, indicating its potential for further biological evaluation (S. Lahmidi et al., 2019). These studies underscore the importance of structural elucidation in understanding the activity and properties of such compounds.

Potential Antimicrobial Activity

Compounds featuring azetidine and triazolopyrimidine structures have been evaluated for their antimicrobial activities against various strains of bacteria and fungi. Some studies have reported the synthesis of thiazolopyrimidines and related heterocycles with significant antimicrobial potential, suggesting the utility of these compounds in developing new antimicrobial agents (Y. Mabkhot et al., 2016).

Mechanism of Action

The mechanism of action of [1,2,4]triazolo[1,5-a]pyrimidines is not specified in the information I found .

Safety and Hazards

The safety and hazards associated with [1,2,4]triazolo[1,5-a]pyrimidines are not specified in the information I found .

Future Directions

The future directions for the study of [1,2,4]triazolo[1,5-a]pyrimidines could include further exploration of their photophysical and redox properties, as well as the development of new methods for their functionalization .

Properties

IUPAC Name

[3-[(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)oxy]azetidin-1-yl]-[3-(trifluoromethoxy)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F3N5O3/c1-10-5-14(25-16(23-10)21-9-22-25)27-13-7-24(8-13)15(26)11-3-2-4-12(6-11)28-17(18,19)20/h2-6,9,13H,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJXKVDBNTFUCMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC=NN2C(=C1)OC3CN(C3)C(=O)C4=CC(=CC=C4)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F3N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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